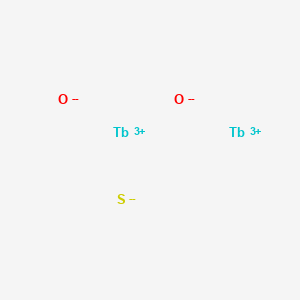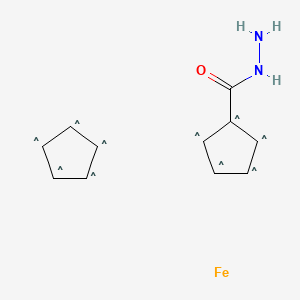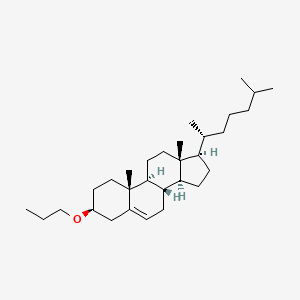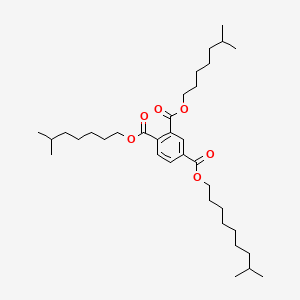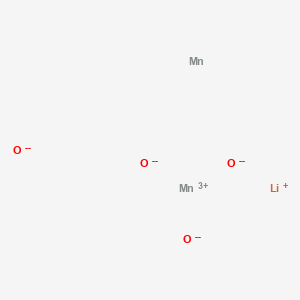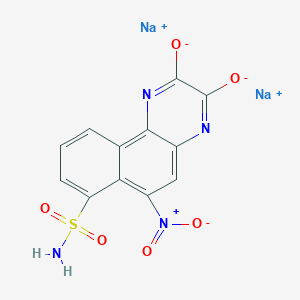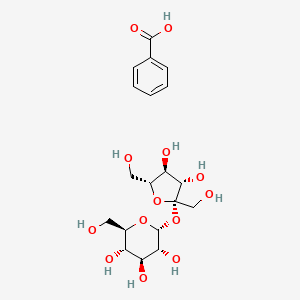
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. The starting materials include D-glucose, D-fructose, benzoic acid, acetic anhydride, methanol, sodium methoxide, acetic acid, triethylamine, p-toluenesulfonic acid, dichloromethane, diethyl ether, and water.
Molecular Structure Analysis
The molecular formula of GFBE is C19H26O12, and its molecular weight is 446.4 . The detailed molecular structure analysis can be found in various scientific databases .
科学的研究の応用
-
Scientific Field: Glycoscience
- Application Summary : Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. Sucrose (α‑ d ‑glucopyranosyl- (1↔2)-β‑ d ‑fructofuranoside) is the most common low molecular weight sugar found in the plant kingdom .
- Methods of Application : The basis for the chemical reactivity of sucrose is the eight hydroxyl groups present on the molecule . Increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected, to add special functionalities to sucrose products like biodegradability, biocompatibility, and non-toxicity .
- Results or Outcomes : Sucrose serves as an essential reserve and energy source for non‐photosynthetic tissues, and provides carbon for the synthesis of storage compounds, including starch and less frequently fructosyloligosaccharides (fructans) .
-
Scientific Field: Microbiology and Fermentation Technology
- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT . This sugar promoted the growth of the probiotic Bifidobacterium breve .
- Methods of Application : The product was identified as β- d -fructofuranosyl α- d -glucopyranosyl- (1→2)-α- d -glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .
- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .
-
Scientific Field: Chemical Synthesis
- Application Summary : α-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The compound increased mannitol permeability in excised rat colonic mucosae .
-
Scientific Field: Chemical Receptor Design
- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .
- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .
- Results or Outcomes : The noncovalent interactions stabilizing the new complexes were compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .
-
Scientific Field: Enzymatic Synthesis
- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .
- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .
- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .
-
Scientific Field: Biochemistry
- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes : The outcomes of this application are not provided in the source.
-
Scientific Field: Chemical Receptor Design
- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .
- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .
- Results or Outcomes : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .
-
Scientific Field: Enzymatic Synthesis
- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .
- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .
- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .
-
Scientific Field: Biochemistry
- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes : The outcomes of this application are not provided in the source.
Safety And Hazards
特性
CAS番号 |
12738-64-6 |
|---|---|
製品名 |
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate |
分子式 |
C19H26O12 |
分子量 |
446.4 |
IUPAC名 |
benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
SMILES |
C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




